molecular formula C4H9N3 B1267682 4,5-Dihydro-1H-imidazol-2-ylmethanamine CAS No. 73706-73-7

4,5-Dihydro-1H-imidazol-2-ylmethanamine

Cat. No. B1267682
CAS RN: 73706-73-7
M. Wt: 99.13 g/mol
InChI Key: LDRSQURIJAHKPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,5-Dihydro-1H-imidazol-2-ylmethanamine derivatives involves several key steps, starting from basic imidazole precursors. For instance, the efficient preparation of 3-(1H-Imidazol-4-yl)propanamine, a closely related compound, is achieved from trans-urocanic acid by reducing the methyl ester, followed by conversion to the saturated amide, dehydration, and subsequent reduction processes (Sellier et al., 1992). This method highlights the intricate steps involved in synthesizing imidazole derivatives, including 4,5-Dihydro-1H-imidazol-2-ylmethanamine.

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including 4,5-Dihydro-1H-imidazol-2-ylmethanamine, is characterized by the presence of an imidazole ring, which is crucial for its chemical reactivity. The structural analysis of related compounds, such as 2,4,5-triaryl-4,5-dihydro-1H-imidazoles, reveals the configurations and crystal structures that influence their chemical behavior (Fernandes et al., 2007).

Chemical Reactions and Properties

Imidazole derivatives undergo various chemical reactions, forming complex structures with distinct properties. The reactivity of these compounds is illustrated by the formation of imidazo[1,5-a]heterocycles from pyridin-2-ylmethanamines and aldehydes, showcasing the versatility of imidazole derivatives in synthesizing heterocyclic compounds (Wang et al., 2021).

Scientific Research Applications

Cardiovascular Effects and Antihypertensive Potential

4,5-Dihydro-1H-imidazol-2-ylmethanamine derivatives demonstrate significant potential in cardiovascular applications. These derivatives, particularly in the form of 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine, have been evaluated for their antihypertensive properties. They exhibit affinity for imidazoline binding sites and adrenergic receptors, influencing arterial blood pressure and heart rate in hypertensive rats (Touzeau et al., 2003).

Corrosion Inhibition in Industrial Applications

The compound has been found effective in industrial applications, particularly in corrosion inhibition. Novel imidazole derivatives, including 4,5-dihydro-1H-imidazol-2-yl derivatives, have shown significant efficacy in preventing corrosion of mild steel in acidic solutions. Their strong adsorption and mixed type of action (physisorption and chemisorption) make them effective in this context (Prashanth et al., 2021).

Role in Antihypertensive Medications

A specific molecule, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, is significant in the treatment of hypertension, acting as an I1 imidazoline receptor agonist. This compound has been thoroughly studied using various spectroscopic and theoretical techniques, highlighting its potential in antihypertensive medication (Aayisha et al., 2019).

Synthetic Chemistry and Drug Design

The synthesis and application of 4,5-dihydro-1H-imidazol-2-ylmethanamine and its derivatives are crucial in synthetic chemistry. These compounds are used in the preparation of various pharmaceuticals and have been involved in the synthesis of complex molecules with potential therapeutic applications, including antiaggregatory and antileishmanial effects (Santos et al., 2011).

Potential in Anticancer Research

Recent research has also explored the potential of 4,5-dihydro-1H-imidazol-2-ylmethanamine derivatives in anticancer applications. The synthesis and evaluation of these compounds have indicated potential efficacy against various cancer cell lines, underlining their significance in the development of new cancer therapies (Balewski et al., 2020).

Safety And Hazards

The safety information for “4,5-Dihydro-1H-imidazol-2-ylmethanamine” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4,5-dihydro-1H-imidazol-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3/c5-3-4-6-1-2-7-4/h1-3,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRSQURIJAHKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90224011
Record name 4,5-Dihydro-1H-imidazol-2-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydro-1H-imidazol-2-ylmethanamine

CAS RN

73706-73-7, 98019-24-0
Record name 4,5-Dihydro-1H-imidazol-2-ylmethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073706737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydro-1H-imidazol-2-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4,5-DIHYDRO-1H-IMIDAZOL-2-YLMETHANAMINE
Source FDA Global Substance Registration System (GSRS)
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